molecular formula C15H10N4O B3096921 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 129227-28-7

1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B3096921
CAS No.: 129227-28-7
M. Wt: 262.27 g/mol
InChI Key: WNTCOOOGTSGZLG-UHFFFAOYSA-N
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Description

“1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” is a derivative of quinoxaline, which is a class of compounds that have been synthesized and evaluated for various biological activities . This compound is a part of the fused triazolo and ditriazoloquinoxaline derivatives .


Synthesis Analysis

The synthesis of “this compound” involves the use of several reagents and processes. For instance, one method involves the oxidative intramolecular cyclization of 3-(2-(aryl/heteroarylidene)hydrazinyl)-quinoxalin-2(1H)-ones . Another method involves a cyclo-condensation between iminoester derivatives and 1-(quinoxalin-2-yl)hydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated using various techniques such as 1H and 13C NMR, and Mass analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, it has been found that these compounds can act through non-covalent interaction with the directly bound proteins to DNA, hence inhibiting the topoisomerase-II enzyme .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives demonstrate significant antimicrobial and antifungal activities. For instance, certain substituted quinoxalines, including this compound, have been synthesized and shown to possess potent antibacterial activity, even compared to standard antibiotics like tetracycline (Badran, Abouzid, & Hussein, 2003). These properties are crucial in the development of new therapeutic agents for treating infectious diseases.

Crystal Structures and Material Science

The crystal structures of various 1-phenyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied, contributing to material science and pharmaceutical chemistry. Understanding these structures aids in the development of compounds with desired physical and chemical properties, potentially leading to new drug formulations (Nogueira et al., 2017).

Monoamine Oxidase Inhibitors

Some derivatives of this compound have been synthesized and investigated for their monoamine oxidase (MAO) inhibitory property. These compounds have shown competitive inhibition, particularly with MAO-A selectivity, which is significant for treating neurological and psychiatric disorders (Khattab et al., 2010).

Adenosine Receptor Antagonists

This compound has been used as a tool in synthesizing potent and selective adenosine receptor antagonists. Such antagonists are crucial in neurochemistry and pharmacology, potentially impacting treatments for various neurological disorders (Colotta et al., 2000).

Future Directions

The future directions for research on “1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” could involve further exploration of its potential therapeutic applications. For instance, targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .

Properties

IUPAC Name

1-phenyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15-14-18-17-13(10-6-2-1-3-7-10)19(14)12-9-5-4-8-11(12)16-15/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCOOOGTSGZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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